![molecular formula C18H16ClNO5S B2640606 1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one CAS No. 294853-28-4](/img/structure/B2640606.png)
1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a 1,3-dioxolane ring fused with an indole moiety, along with a chlorobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves multiple steps:
Formation of the Indole Core: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The indole moiety may interact with various receptors or enzymes, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
1'-(2-chlorophenyl)sulfonyl-4,5-dimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S/c1-11-12(2)25-18(24-11)13-7-3-5-9-15(13)20(17(18)21)26(22,23)16-10-6-4-8-14(16)19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPAIJIRZNJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(O1)C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
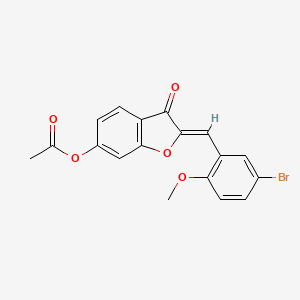
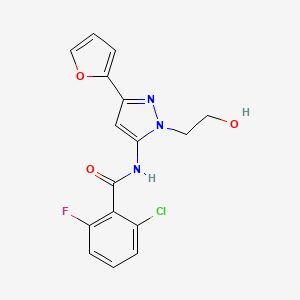
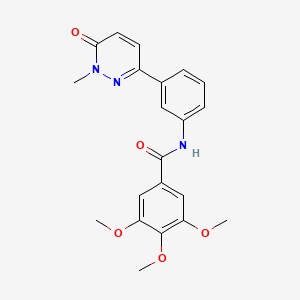
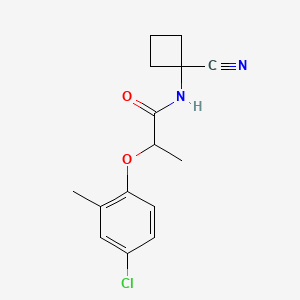
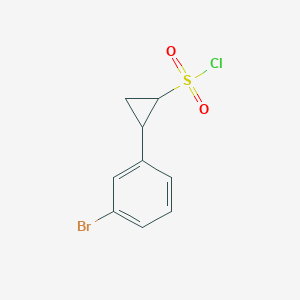
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)
![N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2640532.png)

![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)
![ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2640538.png)
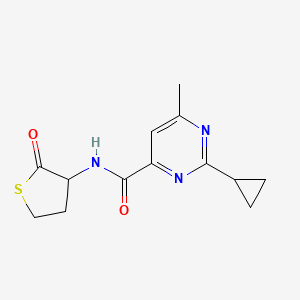
![4-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2640541.png)
![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)
![3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2640544.png)
